REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.Br[C:18]([CH3:23])([CH3:22])[C:19]([OH:21])=[O:20].C(=O)([O-])[O-].[K+].[K+].S(=O)(=O)(O)O.[CH:35](O)([CH3:37])[CH3:36]>>[CH3:36][CH:35]([O:21][C:19]([C:18]([O:16][C:13]1[CH:12]=[CH:11][C:10]([C:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)=[O:9])=[CH:15][CH:14]=1)([CH3:23])[CH3:22])=[O:20])[CH3:37] |f:2.3.4|
|
Name
|
|
Quantity
|
465 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)O
|
Name
|
1-methylethyl ester
|
Quantity
|
815 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
265 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer and a condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is subsequently heated for 5 hours at 140°-145° C.
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 100° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is then cooled to 18°-20° C. in order
|
Type
|
CUSTOM
|
Details
|
to crystallize the product, which
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC(=O)C(C)(C)OC=1C=CC(=CC1)C(=O)C=2C=CC(=CC2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 605 g | |
YIELD: PERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)=[O:9])=[CH:4][CH:3]=1.Br[C:18]([CH3:23])([CH3:22])[C:19]([OH:21])=[O:20].C(=O)([O-])[O-].[K+].[K+].S(=O)(=O)(O)O.[CH:35](O)([CH3:37])[CH3:36]>>[CH3:36][CH:35]([O:21][C:19]([C:18]([O:16][C:13]1[CH:12]=[CH:11][C:10]([C:8]([C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][CH:6]=2)=[O:9])=[CH:15][CH:14]=1)([CH3:23])[CH3:22])=[O:20])[CH3:37] |f:2.3.4|
|
Name
|
|
Quantity
|
465 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)C(=O)C1=CC=C(C=C1)O
|
Name
|
1-methylethyl ester
|
Quantity
|
815 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)O)(C)C
|
Name
|
|
Quantity
|
265 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a stirrer and a condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is subsequently heated for 5 hours at 140°-145° C.
|
Duration
|
5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to about 100° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction medium is then cooled to 18°-20° C. in order
|
Type
|
CUSTOM
|
Details
|
to crystallize the product, which
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
washed with sodium hydroxide solution
|
Type
|
CUSTOM
|
Details
|
The product is recrystallized from isopropanol
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)OC(=O)C(C)(C)OC=1C=CC(=CC1)C(=O)C=2C=CC(=CC2)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 605 g | |
YIELD: PERCENTYIELD | 83.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |